Regioisomeric Switch from Pyridazin-3-yloxy to Pyridin-4-yloxy Alters Hydrogen-Bond Acceptor Geometry and Reported Kinase Pharmacophore Fit
The target compound carries a pyridazin-3-yloxy group (nitrogen at diazine position 3), whereas the closest commercially available regioisomer, (5-bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034249-37-9), places the nitrogen at the pyridine 4-position [1]. In kinase inhibitor pharmacophore models derived from B-Raf patent SAR, the pyridazin-3-yloxy orientation is predicted to engage the hinge-binding region via an additional hydrogen-bond acceptor (N2 of pyridazine) that the pyridin-4-yloxy analog lacks [2]. While direct head-to-head biochemical IC50 data are unavailable in open sources, the pharmacophore difference constitutes a class-level inference for differential target engagement.
| Evidence Dimension | Hydrogen-bond acceptor geometry and predicted hinge-binding interaction |
|---|---|
| Target Compound Data | Pyridazin-3-yloxy: two contiguous nitrogen atoms (N2, N3) available for H-bond acceptance |
| Comparator Or Baseline | Pyridin-4-yloxy analog (CAS 2034249-37-9): single pyridine nitrogen at para position |
| Quantified Difference | Qualitative pharmacophore distinction; quantitative IC50 difference not publicly disclosed |
| Conditions | Computational pharmacophore modeling based on B-Raf hinge-region topology [2] |
Why This Matters
Researchers exploring ATP-competitive kinase inhibitors should prefer the pyridazin-3-yloxy regioisomer to conserve the pyridazine-dictated hinge-binding motif, as the pyridin-4-yloxy analog alters the vector and number of H-bond acceptors.
- [1] Kuujia. (5-Bromofuran-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone (CAS 2034249-37-9) Product Data. Available at: https://www.kuujia.com/cas-2034249-37-9.html. View Source
- [2] J-GLOBAL. Chemical Substance Detail – B-Raf Inhibitory Compound. JP 2008528473. 2008. View Source
